N,N'-(Ethane-1,2-diyl)bis(N-ethyltetradecanamide)
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Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-ethyltetradecanamide): is a synthetic organic compound characterized by its unique structure, which includes two tetradecanamide groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-ethyltetradecanamide) typically involves the reaction of ethane-1,2-diamine with tetradecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C2H4(NH2)2+2C14H29COCl→C2H4(NCOC14H29)2+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(N-ethyltetradecanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the amide groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N’-(Ethane-1,2-diyl)bis(N-ethyltetradecanamide) is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other macromolecules with specific properties.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of amides in biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine: Potential applications in medicine include the development of drug delivery systems. The compound’s ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry: In the industrial sector, N,N’-(Ethane-1,2-diyl)bis(N-ethyltetradecanamide) can be used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-ethyltetradecanamide) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amide groups can form hydrogen bonds with various biological molecules, while the long alkyl chains provide hydrophobic interactions that can stabilize these complexes. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.
Comparison with Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has shorter alkyl chains and different properties compared to N,N’-(Ethane-1,2-diyl)bis(N-ethyltetradecanamide).
N,N’-(Ethane-1,2-diyl)bis(benzamides): These compounds have aromatic groups instead of long alkyl chains, leading to different chemical and physical properties.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis(N-ethyltetradecanamide) is unique due to its long alkyl chains, which provide distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and drug delivery systems.
Properties
CAS No. |
61797-53-3 |
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Molecular Formula |
C34H68N2O2 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
N-ethyl-N-[2-[ethyl(tetradecanoyl)amino]ethyl]tetradecanamide |
InChI |
InChI=1S/C34H68N2O2/c1-5-9-11-13-15-17-19-21-23-25-27-29-33(37)35(7-3)31-32-36(8-4)34(38)30-28-26-24-22-20-18-16-14-12-10-6-2/h5-32H2,1-4H3 |
InChI Key |
FDRHEWMFCWSDIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(CC)CCN(CC)C(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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